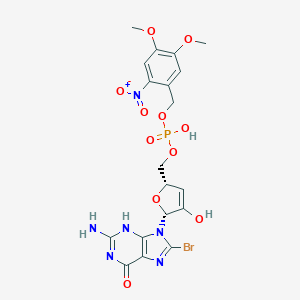
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, also known as this compound, is a useful research compound. Its molecular formula is C19H20BrN6O11P and its molecular weight is 619.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolysis and Release Mechanism
The primary application of 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP lies in its photolytic properties. Upon UV irradiation, it releases 8-bromo-cGMP, a hydrolysis-resistant analog of cGMP. This property is crucial for in situ studies of signaling pathways within cells, enabling precise control over the timing and concentration of cGMP in experimental setups .
Cyclic Nucleotide-Gated Channels
One of the significant areas of application is in the investigation of cyclic nucleotide-gated (CNG) ion channels. Experiments have demonstrated that the axial isomer of this compound, which exhibits higher solubility and stability, can effectively activate CNG channels in mammalian cell lines. The release of 8-bromo-cGMP leads to measurable ionic currents, allowing researchers to study channel kinetics and pharmacology under controlled conditions .
Case Study: Mammalian Cell Lines
In a study involving bovine olfactory sensory neurons, researchers used this compound to induce rapid changes in intracellular cGMP levels. By calibrating the concentration steps produced by UV flashes, they were able to correlate ligand concentration with ion channel activation, providing insights into the dynamics of cGMP signaling in sensory transduction .
Role in Long-Term Potentiation (LTP)
The compound has also been explored for its role in neurobiological processes such as long-term potentiation (LTP). Research indicates that photoreleased cGMP can interact with nitric oxide (NO) signaling pathways to facilitate synaptic plasticity. This interaction is crucial for understanding memory formation and learning processes in the brain .
Advantages Over Traditional Methods
Using this compound offers several advantages over traditional methods of manipulating cGMP levels:
- Temporal Control : Researchers can achieve precise temporal control over cGMP release.
- Spatial Resolution : The ability to target specific cellular regions with light allows for localized studies.
- Reduced Degradation : The hydrolysis-resistant nature of the released analog minimizes degradation during experiments .
Summary Table of Applications
Propiedades
Número CAS |
177592-89-1 |
|---|---|
Fórmula molecular |
C19H20BrN6O11P |
Peso molecular |
619.3 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
Clave InChI |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES isomérico |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Sinónimos |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















